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Compound of Interest

Compound Name: AM-4668

Cat. No.: B15570540

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the design, engineering, and preclinical
profile of AM-4668, a potent and orally bioavailable agonist of the G-protein coupled receptor
40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1l). AM-4668 was developed as a
potential therapeutic agent for type 2 diabetes.

Design and Engineering

AM-4668 was engineered as a structurally distinct backup to the clinical candidate AMG 837,
with a primary design goal of creating a more polar agonist. This strategy aimed to improve
upon the parent compound's profile by enhancing potency and pharmacokinetic properties
while minimizing central nervous system (CNS) penetration.[1] The chemical structure of AM-
4668 is provided below.

Chemical Structure of AM-4668

e SMILES: OC(C--INVALID-LINK--C(C=C2)=CC=C20CC(S3)=C(C)N=C3C4=CC=C(C(F)
(F)F)C=C4)=0[2]

e Molecular Formula: C25H20F3N304S

e Molecular Weight: 527.51 g/mol
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Biological Activity and Potency

AM-4668 is a highly potent agonist of the GPR40 receptor. Its in vitro activity has been
characterized in various cell-based assays, demonstrating its ability to activate the receptor at
nanomolar concentrations.

Assay Type Cell Line Parameter Value (nM)
) A9 cells (human
IP3 Accumulation EC50 3.6[2]
GPRA40)
) CHO cells (human
Aequorin EC50 36[2]
GPR40)

) ) Islets from hGPR40
Insulin Secretion o EC50 55[3]
knock-in mice

Preclinical Pharmacokinetics

Pharmacokinetic studies of AM-4668 have been conducted in multiple preclinical species,
demonstrating favorable properties including good oral bioavailability and moderate to long
half-life.

Oral Bioavailability

Species Clearance (L/h/kg) Half-life (h) (%)

(V]
Rat 0.04 -0.15 53-14 65 - 100
Dog 0.04-0.15 53-14 65 - 100
Cynomolgus Monkey 0.04-0.15 53-14 65 - 100

Data from TargetMol datasheet citing Liu JJ, et al. ACS Med Chem Lett. 2014.[3]

A study in rats also indicated that AM-4668 exhibits dose-independent pharmacokinetics and
that its low absolute bioavailability (F) of 33% is primarily due to a significant intestinal first-pass
effect.[4]
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In Vivo Efficacy

The therapeutic potential of AM-4668 was assessed in an oral glucose tolerance test (OGTT)
in human GPR40 knock-in mice. Oral administration of AM-4668 at a dose of 10 mg/kg
resulted in a 19% reduction in the glucose area under the curve (AUC) compared to vehicle-
treated animals, demonstrating its ability to improve glucose homeostasis in vivo.[3]

Signaling Pathway

GPRA40 activation by agonists like AM-4668 initiates intracellular signaling cascades that are
crucial for its insulinotropic effects. The receptor primarily couples to the Gaq protein, leading to
the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3
triggers the release of calcium from intracellular stores, a key signal for insulin granule
exocytosis from pancreatic 3-cells.[5][6] Some GPR40 agonists have also been shown to
signal through the Gas pathway, leading to an increase in cyclic AMP (cAMP), which can also
potentiate insulin secretion.[5][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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